molecular formula C14H12O4 B6398014 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid CAS No. 1261902-27-5

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid

Cat. No.: B6398014
CAS No.: 1261902-27-5
M. Wt: 244.24 g/mol
InChI Key: ZPJOASIMJUUUBK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-hydroxy-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJOASIMJUUUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689169
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-27-5
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid can be synthesized through a series of chemical reactions. One common method involves the hydroxylation of toluene followed by methylation. The process typically involves:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the phenyl ring, contributes to its versatility in various applications .

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